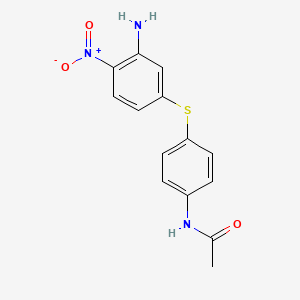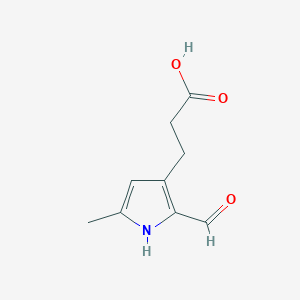
5-(4-Acetamidothiophenoxy)-2-nitroaniline
Overview
Description
5-(4-Acetamidothiophenoxy)-2-nitroaniline is an organic compound with a complex structure that includes amino, acetamido, phenylsulphanyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidothiophenoxy)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound, followed by the introduction of the amino and acetamido groups through substitution reactions. The phenylsulphanyl group is then introduced via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetamidothiophenoxy)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(4-Acetamidothiophenoxy)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Acetamidothiophenoxy)-2-nitroaniline involves its interaction with specific molecular targets. The compound can undergo reduction reactions to form active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino4-(4-acetamidophenylsulphanyl)benzene
- 4-Acetamidophenylsulphanylbenzene
- 2-Amino4-nitrobenzene
Uniqueness
5-(4-Acetamidothiophenoxy)-2-nitroaniline is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[4-(3-amino-4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChI Key |
PZQALCYFGACCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)

![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)




![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8647266.png)
![6-(4-Methoxyphenyl)-5-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8647275.png)
![Ethyl 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B8647281.png)
